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For Researchers, Scientists, and Drug Development Professionals

Abstract
5-Bromonicotinaldehyde, a halogenated pyridine derivative, has emerged as a pivotal

building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional

nature, featuring a reactive aldehyde group and a versatile bromine atom on the pyridine core,

provides a valuable platform for the construction of complex molecular architectures. This

technical guide offers a comprehensive literature review of 5-Bromonicotinaldehyde,

encompassing its physicochemical and spectroscopic properties, detailed synthetic protocols,

key chemical transformations, and significant applications, with a particular focus on its role as

a scaffold for kinase inhibitors and in the assembly of diverse heterocyclic libraries through

multicomponent reactions. This document is intended to serve as an in-depth resource for

researchers, scientists, and drug development professionals, facilitating the strategic utilization

of this versatile reagent in their scientific endeavors.

Physicochemical and Spectroscopic Properties
5-Bromonicotinaldehyde is a solid at room temperature.[1] Its fundamental chemical and

physical properties are summarized in the table below.
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Property Value Reference(s)

Molecular Formula C₆H₄BrNO [1][2]

Molecular Weight 186.01 g/mol [1]

CAS Number 113118-81-3 [1][2]

Appearance
White to off-white crystalline

powder or solid
[3]

Melting Point 98-102 °C [4]

Purity Typically >96-98% [2][3]

Solubility
Soluble in organic solvents

such as ethanol and acetone.
[1]

InChI Key
NGUVGKAEOFPLDT-

UHFFFAOYSA-N
[2]

Spectroscopic Data
Detailed spectroscopic analysis is essential for the characterization and purity assessment of 5-
Bromonicotinaldehyde. The following tables summarize its key spectroscopic data.

Table 1.1: ¹H NMR Spectroscopic Data

Chemical Shift (δ
ppm)

Multiplicity
Coupling Constant
(J Hz)

Assignment

10.16 s - CHO

9.10 d 1.8 H-2

8.95 d 2.2 H-6

8.55 t 2.0 H-4

(Data extracted from a comparative study of bromonicotinaldehyde isomers)[5]

Table 1.2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ ppm) Assignment

190.5 CHO

155.0 C-2

152.1 C-6

139.8 C-4

132.5 C-3

122.8 C-5

(Data extracted from a comparative study of bromonicotinaldehyde isomers)[5]

Table 1.3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) Assignment

3080-3020 C-H stretching (aromatic)

2850, 2750 C-H stretching (aldehyde)

1710 C=O stretching (aldehyde)

1580, 1460, 1380 C=C and C=N stretching (pyridine ring)

1020 C-Br stretching

(Data extracted from a comparative study of bromonicotinaldehyde isomers)[5]

Table 1.4: Mass Spectrometry (MS) Data
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m/z Assignment

185/187 [M]+ (presence of Br isotopes)

184/186 [M-H]+

156/158 [M-CHO]+

105 [M-Br]+

77 [C₅H₄N]+

(Data extracted from a comparative study of bromonicotinaldehyde isomers)[5]

Synthesis of 5-Bromonicotinaldehyde
Several synthetic routes to 5-Bromonicotinaldehyde have been reported. A common and

established method involves the bromination of nicotinic acid, followed by conversion to the

aldehyde.[6] An alternative, one-pot approach starts from 3,5-dibromopyridine.[7] A generalized

workflow for its synthesis is presented below.
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Generalized Synthesis of 5-Bromonicotinaldehyde

Starting Material
(e.g., Nicotinic Acid or 3,5-dibromopyridine)

Intermediate Formation
(e.g., Bromination or Grignard Formation)

Introduction of Formyl Group
(e.g., Reduction of Acyl Chloride or Reaction with DMF)

Crude 5-Bromonicotinaldehyde

Purification
(e.g., Column Chromatography)

Pure 5-Bromonicotinaldehyde

Click to download full resolution via product page

A generalized workflow for the synthesis of 5-Bromonicotinaldehyde.

Experimental Protocol: Synthesis from Nicotinic Acid
This protocol describes a common three-step synthesis from nicotinic acid.[7]

Step 1: Synthesis of 5-Bromonicotinic Acid
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To a stirred solution of nicotinic acid in a suitable solvent, add a brominating agent (e.g.,

bromine in the presence of a catalyst).

Heat the reaction mixture under reflux for several hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture and isolate the crude 5-bromonicotinic acid by

filtration.

Purify the product by recrystallization.

Step 2: Synthesis of 5-Bromonicotinoyl Chloride

Suspend 5-bromonicotinic acid in an excess of thionyl chloride.

Heat the mixture under reflux until the solid dissolves and gas evolution ceases.

Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-

bromonicotinoyl chloride.

Step 3: Reduction to 5-Bromonicotinaldehyde

Dissolve the crude 5-bromonicotinoyl chloride in a dry, inert solvent (e.g., THF) and cool to a

low temperature (e.g., -78 °C).

Slowly add a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride

(LiAlH(OtBu)₃), to the solution.

Stir the reaction mixture at low temperature and monitor its progress by TLC.

Upon completion, quench the reaction carefully with water or a dilute acid.

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium

sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography to yield 5-Bromonicotinaldehyde.
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Chemical Reactivity and Key Transformations
The reactivity of 5-Bromonicotinaldehyde is characterized by the distinct functionalities of the

aldehyde group and the carbon-bromine bond on the pyridine ring, making it a versatile

synthetic intermediate.[1]

Reactions at the Aldehyde Group
The aldehyde functionality readily undergoes a variety of classical transformations, including:

Oxidation to the corresponding carboxylic acid (5-bromonicotinic acid).

Reduction to the corresponding alcohol (5-bromo-3-(hydroxymethyl)pyridine).

Reductive amination to form various substituted amines.

Wittig reaction to introduce a vinyl group.[1]

Condensation reactions, such as the Knoevenagel condensation.

Reactions at the Bromine-Substituted Position
The bromine atom at the 5-position of the pyridine ring is particularly amenable to palladium-

catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for

constructing complex molecular scaffolds.[8]

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by

reacting 5-Bromonicotinaldehyde with various aryl or heteroaryl boronic acids.[8] This

reaction is instrumental in the synthesis of 5-aryl-nicotinaldehydes, which are key intermediates

for various bioactive molecules, including kinase inhibitors.[9]
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Workflow for Suzuki-Miyaura Coupling

5-Bromonicotinaldehyde + Arylboronic Acid

Pd Catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., K₂CO₃)

Solvent (e.g., Toluene/Water)

Reaction under Inert Atmosphere
(Heat and Stir)

Aqueous Work-up and Extraction

Column Chromatography

5-Aryl-nicotinaldehyde

Click to download full resolution via product page

A generalized workflow for the Suzuki-Miyaura coupling of 5-Bromonicotinaldehyde.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[6][10]

In a reaction vessel, combine 5-Bromonicotinaldehyde (1.0 equivalent), the desired

arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and

a base (e.g., K₂CO₃, 2.0-3.0 equivalents).
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

Heat the reaction mixture to 80-120 °C and stir vigorously for 2-24 hours.

Monitor the reaction progress by TLC.

Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g.,

ethyl acetate), and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-

nicotinaldehyde.

Table 3.1: Examples of Suzuki-Miyaura Coupling Yields with a Nicotinaldehyde Scaffold[6]

Entry Arylboronic Acid Product Yield (%)

1

2,4-

dimethylphenylboronic

acid

5-(2,4-

dimethylphenyl)nicotin

aldehyde

85

2

4-tert-

butylphenylboronic

acid

5-(4-tert-

butylphenyl)nicotinald

ehyde

82

Applications in Drug Discovery and Medicinal
Chemistry
5-Bromonicotinaldehyde is a highly valued scaffold in medicinal chemistry due to the

prevalence of the pyridine motif in numerous pharmaceuticals.[8] Its dual reactivity allows for

the strategic introduction of various pharmacophoric groups, making it a key starting material

for the synthesis of diverse bioactive molecules.[1][8]
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Synthesis of Kinase Inhibitors
Derivatives of 5-Bromonicotinaldehyde are extensively used in the synthesis of inhibitors for

several important protein kinases, which are crucial regulators of cellular signaling pathways.[1]

Dysregulation of kinase activity is a hallmark of many diseases, including cancer and

inflammatory disorders.[5]

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases are implicated in cancer

progression, metastasis, and drug resistance.[5] 5-Bromonicotinaldehyde serves as a key

precursor in the synthesis of aminopyridine derivatives that have demonstrated inhibitory

activity against TAM kinases.[5]
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Synthetic Approach to TAM Kinase Inhibitors

5-Bromonicotinaldehyde

Suzuki Coupling
(Introduction of Aryl Group at C5)

5-Aryl-nicotinaldehyde

Reductive Amination
(Modification of Aldehyde)

5-Aryl-3-(aminomethyl)pyridine Derivative

Further Functionalization

TAM Kinase Inhibitor Scaffold

Click to download full resolution via product page

A generalized synthetic workflow for TAM kinase inhibitors from 5-Bromonicotinaldehyde.

TAM kinases are activated by their ligands, Gas6 and Protein S, which bridge the receptor to

phosphatidylserine on the surface of apoptotic cells. This activation triggers downstream

signaling cascades, primarily through the PI3K/Akt pathway, which regulates cell survival,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 18 Tech Support

https://www.benchchem.com/product/b046077?utm_src=pdf-body-img
https://www.benchchem.com/product/b046077?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


proliferation, and inflammation.[8][11] Inhibitors derived from 5-Bromonicotinaldehyde can

block the ATP-binding site of the kinase domain, thereby inhibiting these downstream effects.

Simplified TAM Kinase Signaling Pathway

Gas6 / Protein S

TAM Receptor
(Tyro3, Axl, Mer) PI3K

Activation
Akt Downstream Effects

(Cell Survival, Anti-inflammation)

5-Bromonicotinaldehyde-derived Inhibitor Inhibition

Click to download full resolution via product page

Simplified TAM kinase signaling pathway and the point of inhibition.

Multicomponent Reactions (MCRs)
5-Bromonicotinaldehyde is a versatile substrate in multicomponent reactions, which allow for

the rapid and efficient synthesis of complex molecules in a single step, accelerating the

generation of diverse chemical libraries for drug discovery.[12]

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or

thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[12] The use of 5-
Bromonicotinaldehyde allows for the incorporation of a pharmacologically relevant

bromopyridine moiety into the DHPM scaffold.[12]
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Biginelli Reaction Workflow

5-Bromonicotinaldehyde
+

Ethyl Acetoacetate
+

Urea

Acid Catalyst (e.g., HCl)
Solvent (e.g., Ethanol)

Reflux

One-pot Cyclocondensation

Cooling and Precipitation

Filtration and Recrystallization

4-(5-bromopyridin-3-yl)-DHPM Derivative
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Workflow for the Biginelli reaction using 5-Bromonicotinaldehyde.

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative[12]
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In a round-bottom flask equipped with a reflux condenser, combine 5-
Bromonicotinaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol) in

ethanol (10 mL).

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

Upon completion, allow the reaction mixture to cool to room temperature.

Collect the precipitated product by filtration and wash with cold ethanol.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure

dihydropyrimidinone derivative.

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to

form a bis-amide.[12] This reaction is highly valuable for generating diverse, peptide-like

molecules.
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Ugi Four-Component Reaction Workflow

5-Bromonicotinaldehyde
+

Primary Amine
+
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+
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Workflow for the Ugi four-component reaction with 5-Bromonicotinaldehyde.

Experimental Protocol: General Procedure for the Ugi Reaction[12]
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In a round-bottom flask, dissolve 5-Bromonicotinaldehyde (1.0 mmol) and a primary amine

(1.0 mmol) in methanol (10 mL).

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

Add a carboxylic acid (1.0 mmol) and an isocyanide (1.0 mmol) to the mixture.

Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.

Upon completion, remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the pure bis-amide.

Synthesis of Other Heterocyclic Systems
The versatile reactivity of 5-Bromonicotinaldehyde also allows for its use in the synthesis of

other important heterocyclic scaffolds.

5-Bromonicotinaldehyde can be utilized in the synthesis of pyrazolo[1,5-a]pyrimidine

derivatives, which are known to possess a range of biological activities, including kinase

inhibition.[9] The synthesis typically involves a condensation reaction with a 5-aminopyrazole

derivative.

The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or

ketone and a compound with a reactive α-methylene group, can potentially be adapted to use

5-Bromonicotinaldehyde to synthesize substituted 1,8-naphthyridines, another important

scaffold in medicinal chemistry.[10]

Safety and Handling
5-Bromonicotinaldehyde is classified as harmful and an irritant. It is harmful if swallowed and

causes skin and serious eye irritation.[1] Appropriate personal protective equipment, including

gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work

should be conducted in a well-ventilated fume hood.[1]
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5-Bromonicotinaldehyde is a versatile and highly valuable reagent in organic synthesis and

drug discovery. Its well-defined reactivity at both the aldehyde and the bromo-substituted

positions allows for the strategic and efficient assembly of complex molecular architectures.

The pyridine core is a privileged scaffold in numerous therapeutic agents, and the

functionalities of 5-Bromonicotinaldehyde provide the necessary handles for creating diverse

libraries of compounds for biological screening. The experimental protocols and applications

outlined in this guide provide a solid foundation for researchers and drug development

professionals to effectively utilize this important building block in their synthetic endeavors,

particularly in the pursuit of novel kinase inhibitors and other biologically active heterocyclic

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [5-Bromonicotinaldehyde: A Comprehensive Technical
Guide for Drug Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b046077#comprehensive-literature-review-of-5-
bromonicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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